BenchChemオンラインストアへようこそ!

RGH-5526

Neuropharmacology Cardiovascular Research Catecholamine Turnover

RGH-5526 (GYKI-11679) is a unique research tool for studying central noradrenergic regulation of blood pressure. It acts by increasing hypothalamic NA turnover, distinct from α2-adrenoceptor agonists. A well-documented 61% reduction in hypothalamic NA 2h post-dose provides a robust, quantitative in vivo endpoint for cardiovascular research. Ideal for dose-response and PK/PD studies in rat models.

Molecular Formula C16H25N5O3
Molecular Weight 335.40 g/mol
CAS No. 69579-13-1
Cat. No. B1672556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRGH-5526
CAS69579-13-1
Synonyms1-(6-morpholino-3-pyridazinyl)-2-(1-(tert-butoxycarbonyl)-2-propylidene)diazane
GYKI 11679
GYKI-11679
Molecular FormulaC16H25N5O3
Molecular Weight335.40 g/mol
Structural Identifiers
SMILESCC(=NNC1=NN=C(C=C1)N2CCOCC2)CC(=O)OC(C)(C)C
InChIInChI=1S/C16H25N5O3/c1-12(11-15(22)24-16(2,3)4)17-18-13-5-6-14(20-19-13)21-7-9-23-10-8-21/h5-6H,7-11H2,1-4H3,(H,18,19)/b17-12+
InChIKeyYCVVCSICMNKDBE-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GYKI-11679 (CAS 69579-13-1): A Centrally Acting Antihypertensive Tool for Modulating Hypothalamic Noradrenergic Tone


GYKI-11679 (also designated RGH-5526), with CAS number 69579-13-1, is a synthetic small molecule characterized as a novel antihypertensive agent [1]. Its core mechanism of action involves the modulation of central noradrenergic pathways, primarily by increasing the turnover and utilization of noradrenaline (NA) within the hypothalamus, which is hypothesized to lead to a reduction in peripheral sympathetic outflow and a consequent decrease in blood pressure [1]. This compound serves as a key pharmacological tool for investigating central blood pressure regulation, with its primary documented effects observed in in vivo rat models [1].

Beyond Class-Wide Antihypertensives: Why GYKI-11679's Distinct Hypothalamic Profile Matters for Preclinical Research


While compounds like clonidine, rilmenidine, and α-methyldopa are well-established centrally acting antihypertensives that influence sympathetic tone [1], GYKI-11679 operates through a unique and incompletely defined mechanism distinct from classical α2-adrenoceptor agonism or false neurotransmitter theory [2]. Its primary, and most quantitatively documented, effect is a marked acceleration of NA turnover within the hypothalamus [2]. Unlike many in-class agents, GYKI-11679's action is characterized by a tissue-specific effect, preferentially reducing NA in the hypothalamus while leaving cardiac catecholamine levels unchanged [2]. This distinct pharmacological fingerprint precludes its simple substitution with other centrally acting agents in research models where precise, region-specific modulation of hypothalamic noradrenergic tone is the required experimental variable.

GYKI-11679 Procurement Guide: Quantifiable Differentiation in Hypothalamic Noradrenaline Modulation


Accelerated Hypothalamic Noradrenaline Turnover: Half-Life Reduction Compared to Untreated Controls

GYKI-11679 accelerates the turnover of noradrenaline (NA) in the rat hypothalamus, a key pharmacodynamic endpoint for centrally acting antihypertensive agents [1]. The estimated half-life of NA in the hypothalamus was calculated as 1.72 hours in treated animals, compared to 3.62 hours in untreated controls, representing a 52.5% reduction in half-life [1].

Neuropharmacology Cardiovascular Research Catecholamine Turnover

Acute Depletion of Hypothalamic Noradrenaline Content

Administration of a single, effective antihypertensive dose of GYKI-11679 (10 mg/kg, i.p.) produces a sharp and significant reduction in the endogenous NA content within the rat hypothalamus [1]. Quantitative analysis revealed a 61% decrease in NA levels compared to control values [1].

Neurochemistry Antihypertensive Agents In Vivo Pharmacology

Dose-Dependent Acceleration of Spontaneous Noradrenaline Outflow Ex Vivo

In vitro studies using rat hypothalamic slices demonstrate that GYKI-11679 accelerates the spontaneous outflow of NA in a dose-dependent manner [1]. This effect was observed across a concentration range of 10⁻⁷ M to 10⁻⁵ M [1]. At a higher concentration range (10-fold higher), the compound inhibits tyrosine hydroxylase activity, but this is a distinct, secondary effect [1].

Ex Vivo Pharmacology Neurotransmitter Release Mechanism of Action

Biphasic Effect on In Vivo Catecholamine Synthesis

The effect of GYKI-11679 on catecholamine synthesis in the hypothalamus is biphasic and dose-dependent [1]. A moderate, effective antihypertensive dose (10 mg/kg, i.p.) produced a moderate increase in [³H]catecholamine formation from [³H]tyrosine [1]. In contrast, a substantially higher dose (75 mg/kg, i.p.) reduced this transformation by approximately 50% [1].

Catecholamine Synthesis In Vivo Pharmacology Dose-Response

Tissue-Selective Depletion of Noradrenaline

GYKI-11679 demonstrates a high degree of tissue selectivity in its ability to lower NA levels [1]. At the 10 mg/kg i.p. dose, which caused a 61% reduction in hypothalamic NA, no change in cardiac catecholamine levels was observed [1]. This contrasts with the broader, less selective effects often seen with other centrally acting antihypertensives [2].

Tissue Selectivity Peripheral vs. Central Effects Cardiovascular Pharmacology

Lack of Direct Effect on Hypothalamic Adenylate Cyclase

Investigations into the mechanism of action revealed that GYKI-11679 does not directly stimulate or inhibit NA-stimulated adenylate cyclase activity in the rat hypothalamus [1]. This finding further distinguishes it from compounds that act directly on G protein-coupled receptors coupled to this second messenger system, such as many α2-adrenoceptor agonists [1].

Signal Transduction Receptor Pharmacology Mechanism of Action

Validated Research Applications of GYKI-11679 Based on Quantitative Evidence


Mechanistic Studies of Central Sympathetic Outflow Regulation

GYKI-11679 is optimally suited for investigating the specific role of hypothalamic noradrenergic neurons in cardiovascular control. Its ability to accelerate NA turnover and reduce hypothalamic NA content by 61% without affecting peripheral cardiac catecholamines provides a precise, quantifiable in vivo model for dissecting central versus peripheral noradrenergic contributions to sympathetic tone and blood pressure regulation [1].

In Vivo Target Engagement and Pharmacodynamic Assay Development

The well-characterized 61% reduction in hypothalamic NA content 2 hours post-dose (10 mg/kg i.p.) serves as a robust, quantitative endpoint for confirmatory studies. This data enables the development and validation of assays to verify compound activity, assess formulation performance, or screen for novel compounds with a similar central mechanism of action, using GYKI-11679 as a positive control standard [1].

Investigating Dose-Response Relationships in Catecholamine Synthesis

The biphasic effect on catecholamine synthesis, where a 10 mg/kg dose moderately increases synthesis and a 75 mg/kg dose inhibits it by ~50%, makes GYKI-11679 a valuable tool for dose-response and pharmacokinetic/pharmacodynamic (PK/PD) studies. Researchers can use these quantitative benchmarks to explore the relationship between dose, brain exposure, and the resultant dynamic changes in central catecholamine biosynthesis [1].

Ex Vivo Studies of Hypothalamic Noradrenaline Release

For studies requiring ex vivo manipulation, GYKI-11679's demonstrated ability to dose-dependently accelerate NA outflow from hypothalamic slices (effective from 10⁻⁷ M to 10⁻⁵ M) provides a clear experimental framework. This model is useful for investigating presynaptic mechanisms regulating NA release in a controlled environment, independent of systemic influences [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for RGH-5526

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.